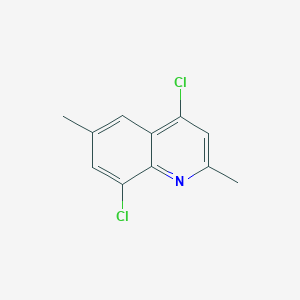

4,8-Dichloro-2,6-dimethylquinoline

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4,8-dichloro-2,6-dimethylquinoline would be expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring, as well as the electron-donating nature of the methyl groups.

Based on the structure, one would anticipate signals for the aromatic protons on the quinoline ring system and singlets for the two methyl groups, unless there is significant through-space coupling. The proton at position 5 would likely appear as a singlet, being flanked by substituted carbons. The proton at position 3 would also be a singlet, adjacent to the chlorine-substituted carbon at position 4. The proton at position 7 would likely appear as a singlet due to the adjacent chlorine at position 8 and the methyl group at position 6. The chemical shifts of the methyl groups at positions 2 and 6 would also provide valuable structural information.

A hypothetical ¹H NMR data table is presented below based on general principles for similar quinoline derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.20 - 7.40 | s |

| H-5 | 7.50 - 7.70 | s |

| H-7 | 7.80 - 8.00 | s |

| 2-CH₃ | 2.60 - 2.80 | s |

| 6-CH₃ | 2.40 - 2.60 | s |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would display signals for all 11 carbon atoms in unique electronic environments. The carbons attached to the chlorine atoms (C-4 and C-8) would be significantly downfield due to the deshielding effect of the halogens. The quaternary carbons and the carbons of the methyl groups would also have characteristic chemical shifts.

A predicted ¹³C NMR data table is provided below, illustrating the expected chemical shift ranges for the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 120 - 124 |

| C-4 | 142 - 146 |

| C-4a | 125 - 129 |

| C-5 | 128 - 132 |

| C-6 | 135 - 139 |

| C-7 | 126 - 130 |

| C-8 | 130 - 134 |

| C-8a | 145 - 149 |

| 2-CH₃ | 23 - 27 |

| 6-CH₃ | 18 - 22 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, COSY would primarily be used to confirm the absence of coupling between the isolated aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic protons to their respective carbons.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring would be found in the 1450-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations of the C-H bonds would also be present in the fingerprint region.

A table summarizing the expected FT-IR vibrational frequencies is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 3000 | Aliphatic C-H Stretch (CH₃) |

| 1450 - 1650 | C=C and C=N Aromatic Ring Stretch |

| 1370 - 1450 | CH₃ Bending |

| 600 - 800 | C-Cl Stretch |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching of the aromatic ring system. The C-Cl stretching vibrations would also be Raman active. This technique can be especially helpful in confirming the substitution pattern on the aromatic ring.

Properties

IUPAC Name |

4,8-dichloro-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVMGFHRHLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589023 | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-46-4 | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,8 Dichloro 2,6 Dimethylquinoline and Analogues

De Novo Synthesis Strategies

The foundational approach to synthesizing the quinoline (B57606) ring system involves constructing it from the ground up. Several classical and contemporary methods are available, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Friedländer Annulation Approaches

The Friedländer synthesis is a straightforward and widely utilized method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by either an acid or a base. organic-chemistry.org

To synthesize a polysubstituted quinoline like 4,8-dichloro-2,6-dimethylquinoline, this approach would necessitate the reaction between a suitably substituted 2-aminoaryl ketone and an appropriate carbonyl partner. For instance, the condensation of 2-amino-3,5-dichlorobenzophenone with acetone could theoretically yield the target structure, although regioselectivity can be a challenge. Various catalysts, including p-toluenesulfonic acid, iodine, and ceric ammonium nitrate, have been employed to improve reaction efficiency and yield under mild conditions. organic-chemistry.orgnih.gov

Table 1: Examples of Friedländer Annulation for Substituted Quinoline Synthesis

| 2-Aminoaryl Carbonyl | Carbonyl Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetoacetate | p-TsOH, solvent-free, 80°C | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 95% |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | Iodine (10 mol%), EtOH, reflux | 9-Chloro-1,2,3,4-tetrahydroacridine | 88% |

| 2-Aminobenzaldehyde | Acetone | NaOH, EtOH, rt | 2-Methylquinoline | ~70% |

Conrad-Limpach-Knorr Synthesis Modifications

The Conrad-Limpach-Knorr synthesis provides a reliable route to 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The synthesis of this compound via this method would be a multi-step process.

First, a substituted aniline, such as 2,4-dichloro-6-methylaniline, would be condensed with a β-ketoester like ethyl acetoacetate. This reaction typically proceeds through two temperature-dependent pathways: lower temperatures favor the formation of an enamine intermediate which cyclizes upon heating to yield a 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures can lead to an amide intermediate that cyclizes to a 2-hydroxyquinoline (Knorr product). wikipedia.orgquimicaorganica.org

Once the corresponding 8-chloro-2,6-dimethylquinolin-4-ol is formed, the hydroxyl group at the 4-position must be converted to a chlorine atom. This is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com This two-stage approach—ring formation followed by functional group conversion—is a versatile strategy for accessing 4-chloroquinoline derivatives. researchgate.netnih.gov

Pechmann Condensation Routes

The Pechmann condensation is a classic reaction in heterocyclic chemistry primarily used for the synthesis of coumarins. wikipedia.orgjk-sci.com The standard reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. clockss.orgnih.govacs.org While structurally similar in that they both involve the formation of a fused six-membered ring onto a benzene core, coumarins are oxygen-containing heterocycles.

Direct synthesis of nitrogen-containing quinolines via a standard Pechmann condensation is not a recognized or feasible pathway. The fundamental reactants (phenols) and the resulting heterocyclic core (a pyran-2-one ring) are distinct from those required for quinoline synthesis. Therefore, this methodology is not considered a viable route for the de novo synthesis of quinolines like this compound.

Metal-Catalyzed Annulations for Quinoline Ring Formation

Modern synthetic chemistry has introduced a powerful suite of metal-catalyzed reactions for the construction of quinoline rings, often proceeding with high efficiency and selectivity under milder conditions than classical methods. mdpi.com

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for quinoline synthesis through various annulation strategies. One approach involves the oxidative cyclization of aryl allyl alcohols with anilines. rsc.orgscispace.com Another powerful method is the annulation of o-iodo-anilines with propargyl alcohols, which provides direct access to 2,4-disubstituted quinolines. acs.orgacs.org

Rhodium-Catalyzed Synthesis : Rhodium catalysts have been successfully employed in the oxidative annulation of pyridines with alkynes to achieve quinoline structures. nih.gov More recent developments include the rhodium(III)-catalyzed [4+2] annulation of N-arylmethanimines with coupling partners like vinylene carbonate to form the quinoline core. acs.org Other strategies involve the hydroacylation of o-alkynyl anilines. nih.gov

Copper-Catalyzed Synthesis : Copper-catalyzed methods have also emerged as effective tools. These include the remote C-H activation of quinolines for further functionalization and the three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles to form quinoline-4-thiols. kaust.edu.sanus.edu.sgacs.org

Table 2: Overview of Metal-Catalyzed Quinoline Synthesis

| Metal Catalyst | Reactants | General Product Type |

|---|---|---|

| Palladium (Pd) | o-Iodo-anilines + Propargyl alcohols | 2,4-Disubstituted quinolines |

| Rhodium (Rh) | N-Arylmethanimines + Vinylene Carbonate | C3,C4-Nonsubstituted quinolines |

| Copper (Cu) | Diaryliodonium salts + Alkynyl sulfides + Nitriles | Quinoline-4-thiols |

| Ruthenium (Ru) | Anilines + Allyl alcohols | Substituted quinolines |

Post-Cyclization Functionalization and Derivatization

An alternative to building the quinoline ring from scratch is to modify an existing, simpler quinoline core. This approach is particularly useful for introducing halogen atoms at specific positions. The synthesis of this compound could be envisioned starting from 2,6-dimethylquinoline.

Halogenation Procedures

Direct halogenation of a pre-formed quinoline ring allows for the introduction of chlorine atoms. The regioselectivity of electrophilic substitution on the quinoline ring is influenced by the existing substituents and the reaction conditions.

A common strategy involves the use of chlorinating agents to directly functionalize C-H bonds. For quinolines bearing a directing group at the 8-position (such as an amino or amide group), metal-free protocols have been developed for the highly regioselective halogenation at the C5 position using reagents like trihaloisocyanuric acids. rsc.orgresearchgate.netnih.gov

To achieve the 4,8-dichloro substitution pattern on a 2,6-dimethylquinoline scaffold, a multi-step process would likely be required:

Synthesis of an intermediate : One might first synthesize 4-chloro-2,6-dimethylquinoline. This can be done from 2,6-dimethylquinolin-4-one using phosphorus oxychloride. nih.gov

Second Chlorination : The subsequent introduction of a chlorine atom at the 8-position would require a directed or selective chlorination method. The electronic properties of the 4-chloro-2,6-dimethylquinoline intermediate would dictate the site of further electrophilic attack. Achieving high regioselectivity for the C-8 position can be challenging and may require specialized reagents or multi-step sequences involving directing groups.

Selective Chlorination of Quinolinols

One of the most direct methods for introducing chlorine atoms onto a quinoline ring is through the conversion of hydroxyl groups (as found in quinolinols or quinolones) using chlorinating agents. This approach is particularly effective for positions 2 and 4, which are activated due to their positions relative to the ring nitrogen.

A well-established procedure involves reacting a quinolinol precursor with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to convert hydroxyl or keto groups into chloro substituents. For instance, the synthesis of 2,4-dichloro-8-methylquinoline is achieved through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This reaction proceeds by converting the keto and hydroxyl functionalities into the corresponding dichloro derivative.

By analogy, a plausible synthetic route to this compound could start from a corresponding dihydroxy precursor, such as 2,6-dimethylquinoline-4,8-diol. Treatment of this precursor with a potent chlorinating agent like phosphorus oxychloride would be expected to replace the hydroxyl groups at the C4 and C8 positions with chlorine atoms. The reactivity at C8 is generally lower than at C4, potentially requiring more stringent reaction conditions.

Table 1: Representative Chlorination of Quinolinols This table is based on analogous reactions, as a direct synthesis for the target compound via this method is not explicitly detailed in the provided search results.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.comresearchgate.net |

| 2,6-Dimethylquinoline-4,8-diol (Hypothetical) | POCl₃ | This compound | - |

Directed Halogenation of Quinoline Rings

Direct C-H halogenation offers an alternative, more atom-economical route to chlorinated quinolines, avoiding the need for pre-installed hydroxyl groups. These reactions typically involve electrophilic halogenating agents and can be directed by the electronic properties of the quinoline ring or by specific directing groups.

The synthesis of related compounds such as 4,6- and 4,8-dichloroquinoline (B1582372) has been reported, suggesting that direct dichlorination pathways are feasible. nih.gov For this compound, a potential strategy would involve the direct chlorination of the 2,6-dimethylquinoline precursor. nih.govfoodb.ca However, controlling the regioselectivity of electrophilic substitution on the quinoline ring can be challenging. The pyridine part of the ring is deactivated towards electrophiles, while the benzene part is more reactive. The methyl groups at C2 and C6 are activating and ortho-, para-directing. Therefore, direct chlorination would likely yield a mixture of isomers, necessitating careful optimization of reaction conditions (catalyst, solvent, temperature) to favor substitution at the C4 and C8 positions.

Recent advances in C-H activation and functionalization provide more sophisticated tools for regioselective halogenation, although specific applications to this particular substitution pattern are not widely documented. nih.gov

Methylation and Alkylation Strategies

The 2,6-dimethylquinoline core of the target molecule can be constructed using classic quinoline syntheses. The Doebner-von Miller reaction, for example, can produce 2,6-dimethylquinoline from p-toluidine and crotonaldehyde (generated in situ from acetaldehyde). This precursor is a known chemical compound available for further functionalization. sigmaaldrich.com

Introducing alkyl groups onto a pre-formed quinoline ring can also be achieved through methods like the Friedel-Crafts alkylation. chemguide.co.uk However, this reaction typically requires a Lewis acid catalyst and is prone to issues like polyalkylation and rearrangement of the alkyl group. chemguide.co.ukyoutube.com Furthermore, applying this method to a dichloroquinoline precursor would be complicated by the deactivating effect of the halogen substituents, making the ring less susceptible to electrophilic attack. Therefore, building the dimethylated quinoline core first, followed by chlorination, is generally a more viable synthetic strategy.

Nucleophilic Substitution Reactions at Halogenated Centers

The chlorine atoms at the C4 and C8 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro substituent is particularly activated towards nucleophilic attack due to its position relative to the electron-withdrawing ring nitrogen. The C8-chloro group is less reactive but can still be displaced, often requiring more forcing conditions.

This reactivity allows for the synthesis of a wide array of analogues where the chlorine atoms are replaced by other functional groups. Studies on related chloroquinolines demonstrate that nucleophiles such as amines, thiols, and alkoxides can readily displace the C4-chloro group. mdpi.comresearchgate.net For example, 4-chloro-2-methyl-3-nitroquinolines have been used as precursors for various heterocycles through nucleophilic substitution pathways. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Analogous Chloroquinolines

| Chloroquinoline Substrate | Nucleophile | Product | Reference |

| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-2-methyl-3-nitroquinolines | Amines | 4-Amino-2-methyl-3-nitroquinolines | researchgate.net |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | 2-Chloro-4-aminoquinazolines | nih.gov |

Electrophilic Substitution Reactions on Alkyl Groups

The methyl groups at the C2 and C6 positions of the quinoline ring can also be sites for further functionalization. While the aromatic rings are the typical sites for electrophilic substitution, the benzylic-like positions of the methyl groups can undergo reactions under specific conditions, often involving radical mechanisms.

For instance, similar to methyl groups on other aromatic systems like toluene, the methyl groups on the quinoline ring can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form halomethyl derivatives. libretexts.org These intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the extension of side chains. However, achieving selectivity between the C2 and C6 methyl groups would be a significant challenge and would depend on the specific reaction conditions and reagents employed.

Oxidation and Reduction Pathways

The this compound molecule offers several sites for oxidation and reduction reactions, enabling the synthesis of diverse derivatives.

Reduction: The pyridine ring of the quinoline system can be selectively reduced to form a 1,2,3,4-tetrahydroquinoline. This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride in acidic media or zinc borohydride. tandfonline.com Such reductions are often chemoselective, leaving other functional groups like chloro and methyl substituents intact. rsc.orgrsc.org

Oxidation: The methyl groups are susceptible to oxidation to yield carboxylic acids. Reagents like potassium permanganate (KMnO₄) under harsh conditions can oxidize benzylic methyl groups. youtube.com This would convert this compound into the corresponding dicarboxylic acid, providing another avenue for derivatization, such as ester or amide formation. Selective oxidation of one methyl group over the other would be difficult to achieve. Additionally, the quinoline ring itself can be oxidized to form N-oxides by treatment with peroxy acids, which can alter the reactivity of the ring system for subsequent reactions. mdpi.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact. ijpsjournal.com These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound and its analogues include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. tandfonline.com

Catalysis: Employing reusable and non-toxic catalysts, such as nanocatalysts (e.g., nano-ZnO, magnetic nanoparticles), to improve reaction efficiency and facilitate catalyst recovery and reuse. nih.gov

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound as alternative energy sources to reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Solvent-Free Reaction Conditions

The move towards solvent-free or "neat" reaction conditions represents a significant advancement in the green synthesis of quinoline derivatives. By eliminating organic solvents, these methods reduce environmental toxicity, simplify work-up procedures, and can often lead to shorter reaction times and improved yields. oup.com

Several studies have demonstrated the successful application of solvent-free conditions for the Friedländer annulation, a key reaction for synthesizing polysubstituted quinolines. oup.comeurekaselect.com This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ingentaconnect.com The use of catalysts under thermal, solvent-free conditions has proven effective. For instance, tin(II) chloride dihydrate (SnCl2·2H2O) has been employed as an efficient catalyst for the synthesis of various 2,3,4-trisubstituted quinolines at room temperature without a solvent. oup.com A key advantage of this protocol is its applicability to large-scale synthesis, even when both reactants are solids. oup.com

Similarly, bismuth(III) chloride (BiCl3) has been shown to effectively promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free and thermal heating conditions, yielding poly-substituted quinolines in excellent yields. eurekaselect.comingentaconnect.com The development of solvent-free protocols avoids the chronic and toxic effects of organic solvents and, in many cases, circumvents the need for purification methods like column chromatography. oup.com

Table 1: Examples of Solvent-Free Synthesis of Quinolines

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| SnCl2·2H2O | o-Amino substituted aromatic ketones and dicarbonyl compounds | Room Temperature, Solvent-Free | Simple, efficient, short reaction time, operable on a large scale. oup.com |

| BiCl3 | o-Aminoarylketone/aldehyde and α-methylene ketones | Thermal Heating, Solvent-Free | Excellent yields, avoids hazardous solvents. eurekaselect.com |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern quinoline synthesis, with significant research dedicated to developing catalysts that are not only efficient but also selective, reusable, and environmentally benign. acs.org The focus has shifted from traditional Brønsted and Lewis acids to heterogeneous catalysts and nanocatalysts, which offer advantages in terms of separation, recovery, and recyclability. rsc.orgnih.gov

Heterogeneous Catalysts: Zeolites, such as Hβ zeolite, have emerged as effective heterogeneous catalysts for quinoline synthesis. rsc.org A one-step cyclization procedure using Hβ zeolite under solvent-free conditions allows for the preparation of 2,4-disubstituted quinolines. rsc.org The key benefits of this system include the ability to scale up the reaction and the capacity to reuse the catalyst multiple times without a significant drop in its catalytic performance. rsc.org Other solid acid catalysts like Montmorillonite K-10 and nano-crystalline sulfated zirconia have also been used to facilitate the Friedländer condensation, offering mild reaction conditions and easy work-up. researchgate.net

Nanocatalysts: The application of nanocatalysts in quinoline synthesis is a rapidly growing field, driven by their unique properties such as high surface area and reactivity. acs.org Magnetic nanoparticles (MNPs) functionalized with acidic groups are particularly noteworthy. For example, Fe3O4 nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions, producing polysubstituted quinolines in good yields. nih.gov These nanocatalysts can be easily recovered using an external magnet and reused, aligning with the principles of sustainable chemistry. acs.orgnih.gov

Table 2: Selected Catalysts for Substituted Quinoline Synthesis

| Catalyst Type | Specific Catalyst | Reaction | Key Features |

|---|---|---|---|

| Heterogeneous | Hβ zeolite | Cyclization of ketones and 2-aminobenzophenones | Solvent-free, reusable, scalable. rsc.org |

| Lewis Acid | Tin(II) chloride dihydrate | Friedländer annulation | Room temperature, solvent-free, high yields. oup.com |

| Lewis Acid | Bismuth(III) chloride | Friedländer reaction | Thermal, solvent-free, excellent yields. eurekaselect.com |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic protocol from a laboratory bench scale to a larger, preparative scale introduces a new set of challenges that must be systematically addressed. While a reaction may be efficient on a milligram scale, issues related to reaction kinetics, heat transfer, mass transport, reagent addition, and product isolation can become significant at the gram or kilogram scale. nih.gov

For the synthesis of quinoline derivatives like this compound, several factors are crucial for successful scale-up:

Choice of Synthetic Route: Methods that are robust, use readily available and inexpensive starting materials, and avoid hazardous reagents are preferred. Solvent-free protocols are highly advantageous for scale-up as they reduce the volume of flammable and toxic materials and simplify waste management. oup.com The protocol using SnCl2·2H2O, for example, has been noted as being operable on a large scale. oup.com

Reaction Conditions: Temperature control is critical. Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature spikes in large reactors. The rate of reagent addition may need to be carefully controlled to manage heat evolution.

Catalyst Selection: For large-scale synthesis, the cost, stability, and recoverability of the catalyst are paramount. Heterogeneous catalysts are often favored over homogeneous ones because they can be more easily separated from the reaction mixture by filtration, reducing product contamination and allowing for catalyst recycling. rsc.org

Work-up and Purification: Procedures that rely on techniques like column chromatography are often not practical for large quantities of material. The ideal large-scale synthesis yields a product that can be isolated by simple filtration and crystallization, minimizing the use of additional solvents and materials. oup.com Developing a process that results in high purity directly from the reaction is a key goal. nih.gov

Process Safety: A thorough safety analysis is required to identify potential hazards associated with the reagents, intermediates, products, and reaction conditions on a larger scale.

The development of a scalable synthesis requires careful optimization of each step, focusing on efficiency, cost-effectiveness, safety, and environmental impact to ensure a viable process for producing larger quantities of the target compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,8 Dichloro 2,6 Dimethylquinoline

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on 4,8-dichloro-2,6-dimethylquinoline are not extensively reported. However, general principles of quinoline (B57606) chemistry suggest that reactions involving the displacement of the chloro substituents will be influenced by several factors. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C4-chloro group towards nucleophilic attack. The reaction rates are expected to be dependent on the nucleophilicity of the attacking reagent, the solvent polarity, and the reaction temperature.

Mechanistic Studies of Halogen Displacement Reactions

The primary pathway for the reaction of this compound with nucleophiles is expected to be nucleophilic aromatic substitution (SNAr). Two main mechanisms are generally considered for SNAr reactions: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.com

The addition-elimination mechanism is the more common pathway for activated aryl halides. libretexts.orgnih.gov In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrogen atom of the quinoline system. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored. For this compound, the C4 position is more activated towards this type of attack due to the electronic influence of the ring nitrogen.

The elimination-addition (benzyne) mechanism involves the initial removal of a proton from a carbon atom adjacent to the one bearing the leaving group by a very strong base (e.g., NaNH2). youtube.com This is followed by the elimination of the halide ion to form a highly reactive aryne intermediate. The nucleophile then adds to the aryne, and subsequent protonation yields the substitution product. This mechanism is less likely for this compound under typical nucleophilic substitution conditions but could be induced by the use of exceptionally strong bases.

Recent studies on other heterocyclic systems have also proposed the possibility of concerted SNAr mechanisms , where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single step. nih.gov Whether this mechanism is operative for this compound would require specific computational and experimental investigation.

Halogen displacement reactions are fundamental in modifying halogenated compounds. savemyexams.comrsc.orgyoutube.comsavemyexams.comdocbrown.info In the context of this compound, a more reactive halogen could potentially displace a less reactive one under specific conditions, although nucleophilic substitution with other nucleophiles is the more synthetically useful pathway.

Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity is a critical aspect of the chemistry of this compound. The two chlorine atoms at the C4 and C8 positions are not equivalent. The C4-chloro group is significantly more reactive towards nucleophilic substitution than the C8-chloro group. This enhanced reactivity is a direct consequence of the electronic properties of the quinoline ring. The C4 position is para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, the C8 position does not benefit from such direct resonance stabilization. This difference in reactivity allows for the selective mono-substitution at the C4 position by choosing appropriate reaction conditions and nucleophiles. For instance, studies on the analogous 4,8-dichloroquinoline (B1582372) have shown its utility in Pd-catalyzed amination reactions where regioselectivity can be achieved. Similar selectivity is observed in related heterocyclic systems like 2,4-dichloroquinazolines, where the C4 position is consistently more susceptible to nucleophilic attack. mdpi.com

Stereoselectivity is not a primary consideration in the reactions at the aromatic core of this compound itself, as the ring is planar. However, if the compound is functionalized with chiral reagents or if subsequent reactions create stereocenters in the side chains, then stereoselectivity would become an important factor.

Exploration of Reaction Pathways through Intermediate Isolation and Characterization

The direct isolation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms. In the context of the SNAr reactions of this compound, the key intermediates would be the Meisenheimer complexes. While the isolation of such intermediates for this specific compound has not been reported, they have been extensively studied for other electron-deficient aromatic and heteroaromatic systems. libretexts.org These intermediates are typically stabilized by strong electron-withdrawing groups and can sometimes be observed or even isolated at low temperatures. Their characterization is usually achieved through spectroscopic methods such as NMR and UV-Vis spectroscopy. The detection of a Meisenheimer complex would provide strong evidence for the stepwise addition-elimination mechanism.

Synthetic Utility as a Building Block in Complex Molecular Architectures

The presence of two reactive chlorine atoms makes this compound a valuable building block for the synthesis of more complex molecules. The differential reactivity of the C4 and C8 positions can be exploited to introduce different substituents in a controlled manner. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. researchgate.netsigmaaldrich.comlibretexts.orgnih.gov

The quinoline scaffold of this compound can be elaborated to form fused heterocyclic systems. This can be achieved by introducing substituents at the chloro positions that can subsequently participate in intramolecular cyclization reactions. For example, a nucleophile with a suitably positioned functional group could be introduced at the C4 position. Subsequent reaction of this functional group with either the quinoline ring itself or with a substituent introduced at the C8 position could lead to the formation of a new ring fused to the quinoline core. The synthesis of fused heterocycles is an active area of research due to the diverse biological activities exhibited by such compounds. nih.govresearchgate.net

This compound can also serve as a precursor for the synthesis of larger polycyclic aromatic (PAH) systems. nih.govnih.govrsc.orgrsc.org Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For instance, a double Suzuki-Miyaura coupling with a suitable di-boronic acid derivative could be employed to construct a new aromatic ring fused to the quinoline system. Alternatively, sequential coupling reactions at the C4 and C8 positions with different aryl partners can be used to build up complex, non-linear polycyclic structures. The development of new synthetic routes to PAHs is of great interest for applications in materials science and electronics.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental composition. For 4,8-dichloro-2,6-dimethylquinoline, the molecular formula is C₁₁H₉Cl₂N. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundances of ³⁵Cl and ³⁷Cl.

The expected isotopic distribution for the molecular ion [M]⁺ would show three peaks:

[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₁H₉Cl₂N

| Ion Formula | Calculated m/z |

| [C₁₁H₉³⁵Cl₂N]⁺ | 225.0166 |

| [C₁₁H₉³⁵Cl³⁷ClN]⁺ | 227.0137 |

| [C₁₁H₉³⁷Cl₂N]⁺ | 228.9926 |

This data is theoretical and serves as a reference for experimental confirmation.

Expected fragmentation could include:

Loss of a chlorine atom: Leading to a prominent [M-Cl]⁺ ion.

Loss of a methyl radical (•CH₃): Resulting in an [M-CH₃]⁺ ion. Subsequent loss of a chlorine atom could also occur.

Ring cleavage: Complex fragmentation of the quinoline (B57606) ring system can also be anticipated.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly documented, data from related dichloro-dimethylquinoline derivatives can offer valuable insights into its likely structural features. For instance, the crystal structure of 2,4-dichloro-7,8-dimethylquinoline has been reported. nih.gov

The process of determining a crystal structure involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

Table 2: Illustrative Crystallographic Data for a Dichloro-dimethylquinoline Analog (2,4-Dichloro-7,8-dimethylquinoline) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 20.3054 (9) |

| b (Å) | 3.9992 (2) |

| c (Å) | 25.5743 (11) |

| V (ų) | 2076.77 (17) |

| Z | 8 |

This data is for 2,4-dichloro-7,8-dimethylquinoline and is presented for illustrative purposes. nih.gov

Based on the structures of related quinoline derivatives, the quinoline ring system of this compound is expected to be essentially planar. The methyl and chloro substituents would lie in or very close to the plane of the bicyclic system. Bond lengths and angles would be consistent with a hybrid of aromatic and heterocyclic character.

In the solid state, molecules of this compound would likely be arranged to maximize favorable intermolecular interactions. Based on the analysis of related structures, the following interactions could be anticipated:

π-π stacking: The planar quinoline rings could stack in an offset fashion, with distances between the centroids of the rings typically in the range of 3.5 to 4.0 Å. nih.gov

Halogen bonding: The chlorine atoms could participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophilic atoms on adjacent molecules.

C-H...Cl interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the chlorine atoms of neighboring molecules could further stabilize the crystal packing. nih.gov

Computational and Theoretical Investigations of 4,8 Dichloro 2,6 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry, providing deep insights into the molecular properties and reactivity of compounds. These methods are used to model molecular structures, predict spectroscopic characteristics, and understand electronic behavior at the atomic level. For substituted quinolines, these calculations are crucial for predicting how different functional groups influence the parent molecule's properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT offers a favorable balance between accuracy and computational cost, making it a primary choice for studying complex molecules. For instance, DFT has been successfully applied to various substituted quinolines to analyze their structure, vibrational spectra, and electronic properties.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For a molecule like 4,8-dichloro-2,6-dimethylquinoline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized geometry provides the foundation for all other computational property predictions. Studies on similar molecules, such as 2,6-dichloro-4-fluoro phenol, have demonstrated that DFT can accurately predict these parameters. The table below illustrates typical optimized geometrical parameters that would be determined for a related molecule.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) Data shown is hypothetical for illustrative purposes, based on typical values for substituted quinolines.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C3-C4 | 1.41 | N1-C2-C3 | 123.0 |

| C4-C10 | 1.42 | C2-C3-C4 | 119.2 |

| C9-N1 | 1.32 | C3-C4-C10 | 120.1 |

| C2-Cl | 1.74 | C4-C10-C5 | 118.8 |

| C8-Cl | 1.75 | C5-C6-C7 | 120.5 |

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. Green areas are neutral. MEP analysis helps in predicting the sites for intermolecular interactions.

Table 2: Illustrative Electronic Properties (TD-DFT) Data shown is hypothetical for illustrative purposes.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Vibrational Frequency Predictions and Spectral Assignments

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, torsion) to the peaks observed in experimental spectra. DFT calculations, often with scaling factors to correct for anharmonicity, provide excellent agreement with experimental data. This analysis is crucial for confirming the structure of a synthesized compound. For complex molecules, potential energy distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode.

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a molecule with rotatable bonds, such as the methyl groups in this compound, several conformers may exist. Computational methods can systematically explore the potential energy surface to locate all stable conformers and calculate their energy differences, providing insight into the most likely shape of the molecule under given conditions.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. arabjchem.org For this compound, a combination of dispersion forces, hydrogen bonds, and halogen bonds dictates its intermolecular behavior. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in identifying and quantifying these weak forces. nih.gov

Dispersion Interactions

Dispersion interactions, or London forces, are a key component of the van der Waals forces that contribute significantly to the stability of molecular systems, particularly for aromatic compounds. In this compound, the planar quinoline (B57606) core facilitates π-π stacking interactions, a specific type of dispersion-driven interaction. rsc.org These interactions arise from the correlated fluctuations of electron clouds between adjacent aromatic rings.

The presence of chloro and methyl substituents modifies the electronic properties of the quinoline ring system, thereby influencing the strength and geometry of these stacking interactions. The chlorine atoms, being electron-withdrawing, and the methyl groups, being electron-donating, create a complex charge distribution that can lead to various stacking arrangements, such as parallel-displaced or T-shaped configurations, in addition to face-to-face stacking. Computational analyses, often employing density functional theory with dispersion corrections (DFT-D), are essential for accurately modeling these interactions and predicting the most stable dimeric and aggregated structures.

Halogen Bonding Characterization

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. In this compound, the chlorine atoms at positions 4 and 8 are potential halogen bond donors.

Computational studies and analyses of crystal structure databases for similar chlorinated quinolines reveal several types of potential halogen bonds. rasayanjournal.co.in These include interactions between a chlorine atom and the nitrogen atom of a neighboring quinoline ring (Cl···N), or with another chlorine atom (Cl···Cl). The strength and geometry of these bonds are highly dependent on the electronic environment. Theoretical calculations can predict the electrostatic potential surface of the molecule, highlighting the location and magnitude of the σ-holes on the chlorine atoms and guiding the understanding of how these interactions direct crystal packing. A survey of chlorinated quinoline structures has shown that intermolecular interactions involving chlorine, such as C-H···Cl, are common in their crystal lattices. rasayanjournal.co.in

Table 1: Potential Non-Covalent Interactions in this compound (Note: Data is illustrative and based on typical values for similar molecular systems found in computational and crystallographic studies.)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| π-π Stacking | Quinoline Ring | Quinoline Ring | 3.3 - 3.8 | -2 to -10 |

| Halogen Bond | C4-Cl / C8-Cl | N (quinoline) | 2.8 - 3.5 | -1 to -5 |

| Halogen Bond | C4-Cl / C8-Cl | Cl (another molecule) | 3.2 - 3.8 | -0.5 to -2 |

| C-H···Cl Hydrogen Bond | C-H (methyl/ring) | Cl (another molecule) | 2.7 - 3.2 | -0.5 to -1.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of molecules, providing a bridge between static molecular structures and macroscopic properties. nih.gov For this compound, MD simulations can elucidate its structural flexibility and its interactions within a solvent environment. Such simulations typically employ force fields like CHARMM or AMBER to define the potential energy of the system. mdpi.com

Conformational Landscape Exploration

While the quinoline ring itself is rigid, the molecule possesses conformational flexibility primarily through the rotation of the two methyl groups at positions 2 and 6. MD simulations can be used to explore the potential energy surface associated with the rotation of these C-C bonds. By tracking the dihedral angles of the methyl groups over time, it is possible to identify the most stable (low-energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site or to pack efficiently in a crystal.

Solution-Phase Behavior Modeling

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can model this behavior explicitly by placing the molecule in a box of solvent (e.g., water, DMSO) and simulating their collective motion. Studies on other quinoline derivatives have used MD to investigate their stability and interactions in aqueous environments. arabjchem.orgnih.gov

Key insights can be gained by calculating radial distribution functions (RDFs) from the simulation trajectory. RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For instance, calculating the RDF for water molecules around the quinoline nitrogen and the chlorine atoms would reveal the structure of the solvation shell and the extent of hydrogen bonding or other specific solvent interactions. Furthermore, simulations of multiple solute molecules can be used to model aggregation and dimerization processes in solution, driven by the non-covalent interactions discussed previously.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly effective for predicting spectroscopic parameters. ekb.eg These predictions are invaluable for structure elucidation and for interpreting experimental spectra. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose. nih.gov

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. tsijournals.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to improve agreement with experimental data. youtube.com The predicted shifts reflect the electronic environment of each nucleus; for example, the electron-withdrawing chlorine atoms are expected to cause a downfield shift (higher ppm) for nearby carbon and hydrogen atoms, while methyl groups have more complex shielding/deshielding effects.

Vibrational frequencies corresponding to IR and Raman spectra can also be accurately predicted using DFT. researchgate.net These calculations produce a set of harmonic frequencies and their corresponding intensities. Because theoretical calculations often overestimate vibrational frequencies, a scaling factor is typically applied to achieve better correspondence with experimental results. nih.gov The analysis allows for the assignment of specific vibrational modes, such as C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and the characteristic C-Cl stretching vibrations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on DFT calculations of similar substituted quinolines and established substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |

| H3 | 7.1-7.3 | C2 | 158-162 |

| H5 | 7.6-7.8 | C3 | 122-125 |

| H7 | 7.5-7.7 | C4 | 145-149 |

| 2-CH₃ | 2.5-2.7 | C4a | 125-128 |

| 6-CH₃ | 2.4-2.6 | C5 | 128-131 |

| C6 | 135-139 | ||

| C7 | 126-129 | ||

| C8 | 130-134 | ||

| C8a | 147-151 | ||

| 2-CH₃ | 23-26 | ||

| 6-CH₃ | 18-21 |

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Values are illustrative, based on DFT calculations reported for analogous chlorinated and methylated quinolines.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the quinoline ring |

| Aliphatic C-H Stretch | 2900 - 3000 | Asymmetric and symmetric stretching of methyl C-H bonds |

| C=C / C=N Stretch | 1450 - 1650 | Skeletal vibrations of the quinoline ring system |

| C-H Bend | 1350 - 1480 | Bending and deformation modes of methyl groups |

| C-Cl Stretch | 650 - 850 | Stretching vibrations of the carbon-chlorine bonds |

| Ring Bending (Out-of-Plane) | 700 - 900 | Puckering and deformation modes of the aromatic ring |

Computational Design of Novel Derivatives

As of the latest available research, specific computational and theoretical studies focused on the design of novel derivatives originating from the scaffold of this compound are not documented in publicly accessible scientific literature. While computational methods are widely used for the design of new molecules in the broader quinoline chemical class, dedicated research on modifying and exploring the therapeutic potential of this compound through in silico design, molecular docking, or other computational chemistry techniques has not been reported.

The scientific community has, however, conducted computational design and in silico studies on other substituted quinoline derivatives to explore their potential as therapeutic agents. These studies on related but structurally distinct quinoline compounds have successfully identified novel derivatives with potential anticancer and antimicrobial properties. rsc.orgresearchgate.netnih.gov For instance, research on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has utilized computational approaches to design and evaluate new compounds as potential inhibitors of targets like EGFR and DNA gyrase. rsc.orgresearchgate.net Similarly, computational investigations of 6-hydroxyquinolinone derivatives have been performed to predict their antimicrobial activity and ADME/Tox profiles. nih.gov

These examples highlight the utility of computational chemistry in drug discovery and development within the quinoline family. However, the application of these powerful predictive tools to the specific compound this compound remains an unexplored area of research. Future computational studies could potentially unlock the therapeutic possibilities of this particular chemical entity by identifying novel derivatives with enhanced biological activities and favorable pharmacokinetic profiles.

Advanced Applications and Material Science Perspectives

Coordination Chemistry and Ligand Design

The quinoline (B57606) core, with its nitrogen atom, is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netnist.gov The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining the coordination behavior and the properties of the resulting metal complexes. In 4,8-Dichloro-2,6-dimethylquinoline, the presence of two methyl groups and two chloro groups is expected to significantly influence its ligand characteristics.

Synthesis of Metal Complexes for Catalysis (non-biological)

Quinoline-based ligands have been instrumental in the development of metal complexes for a wide array of catalytic transformations. cookechem.comnih.gov These complexes are active in reactions such as C-H functionalization, cross-coupling reactions, and hydrosilylation. nih.govbldpharm.com The specific substitution pattern of this compound suggests its potential utility in catalysis. The electron-withdrawing nature of the chlorine atoms can modulate the electron density at the metal center, which in turn can influence the catalytic activity and selectivity. For instance, in oxidation catalysis, an electron-deficient ligand can enhance the oxidative power of the metal center.

While no specific catalytic applications of this compound have been reported, the following table provides examples of catalytic applications of other substituted quinoline-metal complexes, suggesting potential areas of investigation for the title compound.

| Catalyst/Complex | Catalytic Reaction | Reference |

| Rhodium complexes with substituted quinolines | Oxidative amination of aromatic olefins | chemicalbook.com |

| Copper(I) and Gold(I) complexes with N-aryl-2-propynylamines | Synthesis of 2,4-disubstituted quinolines | chemicalbook.com |

| Iron(III) chloride with anilines and alcohols | Synthesis of substituted quinolines | chemicalbook.com |

| Palladium complexes | Site-selective C-H functionalization of quinolines | nih.gov |

Ligand-Metal Interaction Studies

The interaction between a ligand and a metal center is fundamental to the stability and reactivity of the resulting complex. In the case of this compound, the nitrogen atom of the quinoline ring would be the primary coordination site. The electronic effects of the chloro and methyl substituents would be transmitted through the aromatic system to the coordinating nitrogen atom. The electron-withdrawing chloro groups are expected to decrease the basicity of the nitrogen atom, potentially leading to weaker ligand-metal bonds compared to unsubstituted quinoline. Conversely, the electron-donating methyl groups would somewhat counteract this effect.

Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography, are essential for elucidating the nature of these interactions. For example, in a study of a cobalt(II) complex with a quinolyl-methylenequinuclidinone ligand, the Co-N(quinoline) bond length was found to be shorter than the Co-N(quinuclidinone) bond, indicating a strong interaction. semanticscholar.org Similar studies on complexes of this compound would provide valuable insights into its coordination behavior.

Application in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional architectures. The planar structure of the quinoline ring, along with the potential for π-π stacking and halogen bonding (due to the chlorine atoms), makes this compound a promising candidate for the construction of supramolecular assemblies.

The directed nature of these interactions can be exploited to create complex structures such as coordination polymers and metal-organic frameworks (MOFs). While specific examples involving this compound are not available, related quinoline derivatives have been used to construct such assemblies. For example, quinoline-based ligands have been used to create supramolecular structures with interesting photophysical or catalytic properties. nih.gov

Role in Advanced Materials

The unique electronic and photophysical properties of quinoline derivatives have led to their incorporation into a variety of advanced materials, including those for organic electronics and polymer science.

Organic Electronics and Optoelectronic Materials (e.g., Aggregation-Induced Emission)

Quinoline derivatives have shown significant promise in the field of organic electronics, particularly as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net A particularly interesting phenomenon observed in some quinoline derivatives is aggregation-induced emission (AIE). sigmaaldrich.comontosight.ai In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state leads to a significant enhancement of fluorescence emission. This property is highly desirable for applications in solid-state lighting and bio-imaging.

The substitution pattern on the quinoline ring is critical for achieving AIE. While it is not known if this compound exhibits AIE, its substituted quinoline core suggests it could be a building block for AIE-active materials. The dichloro and dimethyl groups would influence the packing of the molecules in the solid state, which is a key factor in determining AIE behavior.

The following table summarizes the photophysical properties of some AIE-active quinoline derivatives, which could serve as a benchmark for future studies on this compound.

| Compound | Emission Wavelength (in aggregate state) | Quantum Yield (in aggregate state) | Reference |

| Quinoline-malononitrile derivative (EDS) | Red emission | High | sigmaaldrich.com |

| Quinoline-based fluorescent sensor 4 | - | High | ontosight.ai |

| Quinoline-malononitrile (QM-OH) | 559 nm | 0.025 | chemicalbook.com |

Polymer Chemistry and Polymerization Initiators

Quinoline derivatives have also found applications in polymer chemistry. For instance, certain quinoline derivatives have been investigated as inhibitors of tubulin polymerization, a process crucial for cell division and a target for anticancer drugs. While this is a biological application, the ability to interact with and influence polymerization processes suggests potential non-biological applications.

Furthermore, the structure of this compound, with its reactive chloro groups, suggests it could potentially act as a functional monomer or a polymerization initiator. The chlorine atoms could be susceptible to substitution reactions, allowing for the incorporation of the quinoline unit into a polymer chain or for initiating polymerization through atom transfer radical polymerization (ATRP) or related mechanisms. However, there is no direct evidence in the literature for the use of this compound in this capacity.

Development of Fluorescent Probes for Chemical Sensing (non-biological analytes)

The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently explored for the development of fluorescent probes. The fluorescence properties of quinoline-based compounds are sensitive to their molecular structure and environment, making them suitable candidates for sensing various analytes. The introduction of substituents such as chlorine atoms and methyl groups can modulate the electronic and photophysical properties of the quinoline ring.

Use in Analytical Reagent Development (non-biological applications)

The structural features of this compound suggest its potential utility in analytical reagent development, although no specific applications have been documented in the scientific literature.

Derivatization Agents for Chromatography

In chromatography, derivatization is a technique used to modify an analyte to improve its separation and detection. Reagents for this purpose often contain a reactive functional group that can covalently bind to the analyte. While this compound itself does not possess a highly reactive group for common derivatization reactions, its core structure could be functionalized to create a potent derivatizing agent. For instance, the chlorine atoms could potentially be substituted to introduce a reactive moiety suitable for tagging analytes. However, no such derivatization agents based on this specific quinoline have been reported.

Fluorescent Labels for Chemical Analysis

A fluorescent label is a molecule that can be attached to another molecule of interest, thereby rendering it fluorescent and enabling its detection. The quinoline nucleus is a known fluorophore, and its derivatives are used as fluorescent labels. The suitability of this compound as a fluorescent label would depend on its quantum yield, photostability, and the presence of a functional group for conjugation.

As with its potential as a derivatization agent, the native structure of this compound lacks a common functional group for direct attachment to other molecules. Chemical modification would be required to introduce a reactive handle, such as a carboxyl, amino, or thiol group. The photophysical properties of any such modified compound would need to be characterized to determine its efficacy as a fluorescent label.

Future Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems

While classical methods for quinoline (B57606) synthesis like the Skraup and Friedländer reactions are well-established, they often require harsh conditions. nih.gov Future research should focus on developing more efficient and selective synthetic routes to 4,8-Dichloro-2,6-dimethylquinoline. Modern synthetic strategies, such as transition metal-catalyzed C-H bond activation and functionalization, offer precise control over the introduction of substituents. mdpi.comrsc.org For instance, rhodium or ruthenium-catalyzed cyclization strategies could provide milder and more efficient pathways. mdpi.comrsc.org

Furthermore, the exploration of novel catalytic systems is paramount. Nanocatalysts, gold catalysts, and copper-based systems have shown great promise in the synthesis of various quinoline derivatives, often proceeding under greener and more economical conditions. mdpi.com Adapting these advanced catalytic methods for the specific synthesis of this compound could lead to higher yields and improved atom economy. Research into electrophilic cyclization of N-(2-alkynyl)anilines also presents a promising avenue for creating halogenated quinolines with high regioselectivity. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Approach | Description | Potential Advantages for this compound |

|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Traditional condensation reactions, often using strong acids and high temperatures. nih.govyoutube.com | Well-understood but may lack efficiency and sustainability. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds using transition metal catalysts (e.g., Rh, Ru, Pd). mdpi.comrsc.org | High atom economy, regioselectivity, and milder reaction conditions. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form complex products. acs.orgacs.org | Increased efficiency, reduced waste, and rapid library generation. |

| Photochemical Cycloaddition | Light-induced reactions to form complex cyclic structures. | Access to unique molecular frameworks not easily obtained by thermal methods. |

| Nanocatalysis | Use of nanoparticle-based catalysts for enhanced reactivity and recyclability. | Green, efficient, and potentially cost-effective. |

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. For this compound, detailed mechanistic studies of its formation and subsequent reactions are essential. For example, computational analysis using Density Functional Theory (DFT) can elucidate the energetic pathways of reactions, such as the hydroxyl radical attack on the quinoline ring, predicting the most likely sites of reaction. nih.gov

Mechanistic investigations into classical syntheses like the Combe's reaction reveal the intricate steps of iminium ion formation and cyclization under acidic conditions. youtube.com Similarly, studying the mechanisms of modern catalytic cycles, such as those involving palladium or copper, can provide insights into how to control the regioselectivity of further functionalizations on the this compound scaffold. researchgate.net Understanding these pathways will enable chemists to fine-tune reaction conditions to favor desired isomers and minimize unwanted byproducts.

Integration with Machine Learning for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. mit.eduresearchgate.net For this compound, ML models can be developed to predict a wide range of properties and behaviors. By training algorithms on datasets of known quinoline derivatives, it is possible to forecast reactivity, potential biological activity, and material properties. researchgate.net

Recent studies have demonstrated the power of ML in predicting the reactivity of halogen radicals with organic chemicals and characterizing non-covalent interactions like halogen bonding. nih.govfnasjournals.com Such models could predict the most reactive sites on this compound for further chemical modification. researchgate.net Furthermore, ML can accelerate the discovery of new molecules by generating novel structures with desired properties, a process that is significantly more efficient than traditional trial-and-error synthesis. mit.edu

Table 2: Applications of Machine Learning in Quinoline Chemistry

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Predicting physicochemical properties, toxicity, and bioactivity from molecular structure. researchgate.net | Rapidly screen for potential applications without costly and time-consuming experiments. |

| Reaction Outcome Prediction | Forecasting the products and yields of chemical reactions. researchgate.net | Optimize synthetic routes and discover novel transformations. |

| De Novo Molecular Design | Generating new molecular structures with specific desired properties. mit.edu | Design novel derivatives of this compound with enhanced performance. |

| Mechanistic Insight | Identifying key molecular features that govern reactivity and interactions. nih.gov | Deepen the understanding of its chemical behavior. |

Discovery of Unconventional Non-Covalent Interactions

Non-covalent interactions, such as π-π stacking, hydrogen bonds, and halogen bonds, are critical in determining the structure and function of molecules in biological systems and materials. rsc.orgpressbooks.pub The structure of this compound, with its aromatic system and chlorine substituents, is primed for engaging in such interactions. The crystal structure of the related 2,4-Dichloro-7,8-dimethylquinoline reveals weak π-π stacking interactions that link molecules. nih.gov

Future research should focus on detailed crystallographic and computational studies to identify and quantify the non-covalent interactions involving this compound. Understanding these interactions is crucial for designing new materials, such as liquid crystals or organic semiconductors, and for developing new drug candidates that can bind effectively to biological targets. rsc.org The study of halogen bonding, in particular, is an emerging field with significant implications for drug design and crystal engineering. fnasjournals.com

Rational Design of Materials with Tailored Properties

Quinoline derivatives are versatile building blocks for advanced materials due to their intriguing electronic and photophysical properties. researchgate.netscite.ai The specific electronic properties conferred by the dichloro- and dimethyl- substitution on this compound make it an attractive candidate for the rational design of new materials.

Future research could explore its use in developing hole transport materials for solar cells, where the pyridine-containing quinoline structure can help passivate defects. researchgate.net By employing computational, first-principle-based methods, it is possible to predict the structural, electrochemical, and photophysical attributes of new materials derived from this scaffold. researchgate.net This predictive approach allows for the targeted design of molecules with optimized properties for applications in organic electronics, sensors, or as corrosion inhibitors. scite.ainih.gov

Interdisciplinary Approaches in Chemical Research

The full potential of this compound can only be unlocked through interdisciplinary collaboration. The functionalization of the quinoline ring is a key strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.orgnih.gov Research on this compound would benefit from a synergistic approach combining the expertise of:

Synthetic Organic Chemists to develop efficient and scalable synthetic routes.

Computational Chemists to model reaction mechanisms and predict molecular properties. nih.gov

Biochemists and Pharmacologists to evaluate its biological activity and explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govnih.gov

Materials Scientists to investigate its application in the development of novel functional materials. researchgate.net